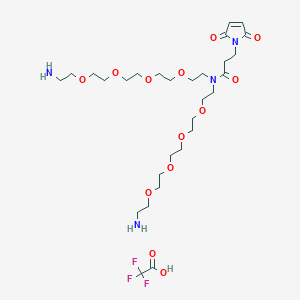

N-Mal-N-bis(PEG4-amine) TFA salt

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Mal-N-bis(PEG4-amine) TFA salt involves the reaction of maleimide with PEG4-amine. The maleimide group reacts with thiol groups to form a covalent bond, while the amine group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes) to form stable amide bonds . Common reagents used in these reactions include EDC, DCC, and HATU .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often achieving a purity of ≥95% .

化学反应分析

Types of Reactions

N-Mal-N-bis(PEG4-amine) TFA salt undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.

Amide Bond Formation: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds.

Common Reagents and Conditions

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for coupling reactions with carboxylic acids.

DCC (N,N’-Dicyclohexylcarbodiimide): Another coupling reagent for amide bond formation.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Used for efficient amide bond formation.

Major Products Formed

The major products formed from these reactions are stable amide bonds between this compound and biomolecules, enhancing their stability and functionality .

科学研究应用

Scientific Research Applications

N-Mal-N-bis(PEG4-amine) TFA salt has diverse applications across several scientific domains:

Chemistry

- Linker in Synthesis : It serves as a linker for synthesizing complex molecules and polymers, facilitating the construction of multifunctional materials.

Biology

- Bioconjugation : This compound is widely used for conjugating biomolecules such as proteins and peptides, allowing for targeted delivery systems and improved therapeutic efficacy.

Medicine

- Drug Delivery Systems : this compound enhances the stability and solubility of therapeutic agents, making it an essential component in developing advanced drug delivery systems.

Industry

- Advanced Materials Production : It is utilized in creating advanced materials and nanotechnology applications due to its unique chemical properties.

Case Studies

-

Targeted Drug Delivery :

A study demonstrated that conjugating therapeutic agents to proteins using this compound significantly improved the pharmacokinetic properties of the drugs, enhancing their efficacy in targeted therapies. -

Biomolecule Labeling :

Researchers utilized this compound for labeling proteins with fluorescent tags through thiol-maleimide chemistry, achieving high specificity and efficiency in biomolecule tracking studies. -

Nanotechnology Applications :

In nanotechnology research, this compound was employed to create multifunctional nanoparticles that can deliver drugs while providing imaging capabilities.

作用机制

The mechanism of action of N-Mal-N-bis(PEG4-amine) TFA salt involves its ability to form covalent bonds with thiol groups through its maleimide group and stable amide bonds with carboxylic acids, activated NHS esters, and carbonyls through its amine group . This dual reactivity allows it to act as a versatile linker in various bioconjugation and drug delivery applications .

相似化合物的比较

N-Mal-N-bis(PEG4-amine) TFA salt is unique due to its dual functional groups (maleimide and amine) and its non-cleavable PEG linker. Similar compounds include:

Mal-PEG4-amine: Contains a maleimide group and an amine group but lacks the non-cleavable PEG linker.

PEG-Mal-PEG: A PEG linker with maleimide groups at both ends, used for similar bioconjugation purposes.

This compound stands out due to its ability to form stable, non-cleavable bonds, making it highly suitable for long-term applications in drug delivery and bioconjugation .

生物活性

N-Mal-N-bis(PEG4-amine) TFA salt is a significant compound in the field of bioconjugation and drug delivery due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and applications in research and therapeutics.

- Chemical Name : this compound

- CAS Number : 2128735-22-6

- Molecular Formula : C27H50N4O11

- Molecular Weight : 606.7 g/mol

- Purity : ≥ 95%

- Functional Groups : Maleimide, Amine

The compound features a maleimide group, which is known for its ability to react specifically with thiol groups in cysteine residues, forming stable thioether linkages. This property is essential for creating targeted drug delivery systems and bioconjugates.

The biological activity of this compound primarily revolves around its role as a non-cleavable linker in bioconjugation. It facilitates the attachment of therapeutic agents to proteins or peptides through the following mechanisms:

- Thiol-Maleimide Reaction : The maleimide group reacts with free thiol groups on proteins, leading to the formation of stable S-C bonds. This reaction is rapid and highly specific, making it suitable for precise biomolecule labeling and modification .

- Enhanced Solubility and Stability : The polyethylene glycol (PEG) component enhances the solubility and biocompatibility of the conjugates, which is crucial for improving pharmacokinetic properties and reducing immunogenicity.

- Non-Cleavable Linkage : As a non-cleavable linker, this compound ensures that the therapeutic agent remains attached throughout its circulation time, potentially improving efficacy by maintaining higher local concentrations at the target site .

Applications in Research and Therapeutics

This compound has diverse applications across various fields:

- Antibody-Drug Conjugates (ADCs) : It is used to create ADCs by linking cytotoxic drugs to antibodies targeting specific cancer cells. This approach enhances the selectivity and reduces systemic toxicity compared to traditional chemotherapy .

- Vaccine Development : The compound can be utilized in vaccine formulations where it aids in delivering antigens effectively to immune cells, promoting a robust immune response .

- Protein Modification : Researchers employ this compound for modifying proteins to study their functions or improve their therapeutic properties by altering their pharmacokinetics and biodistribution .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on ADCs : A study demonstrated that ADCs utilizing PEG linkers like N-Mal-N-bis(PEG4-amine) exhibited improved solubility and reduced toxicity while maintaining therapeutic efficacy in tumor models .

- Vaccine Delivery Systems : Research showed that incorporating this compound into polymeric nanovesicles significantly enhanced antigen delivery efficiency, leading to improved immune responses in animal models .

- Protein Therapeutics : Investigations into PEGylated hemoglobin derivatives indicated that conjugation with this compound improved oxygen-carrying capacity while minimizing adverse effects associated with traditional hemoglobin-based oxygen carriers .

Data Table

| Property | Value |

|---|---|

| CAS Number | 2128735-22-6 |

| Molecular Weight | 606.7 g/mol |

| Purity | ≥ 95% |

| Functional Groups | Maleimide, Amine |

| Reaction Type | Thiol-Maleimide Reaction |

| Applications | ADCs, Vaccine Development |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of N-Mal-N-bis(PEG4-amine) TFA salt?

- Methodology : Solid-phase synthesis is commonly used, with maleimide and PEG4-amine precursors coupled via amide bonds. Purification typically involves reverse-phase HPLC (RP-HPLC) to remove unreacted PEG chains and byproducts. The TFA salt form arises during cleavage from resin or via ion exchange . Confirm purity (>95%) using analytical HPLC and characterize via MALDI-TOF mass spectrometry to verify molecular weight (606.7 g/mol) .

Q. Why is the TFA salt form preferred in early-stage research, and when should alternative salt forms be considered?

- Methodology : TFA salt enhances aqueous solubility and stability during synthesis. However, residual TFA can interfere with cell-based assays or in vivo studies by altering pH or causing cytotoxicity. For biological applications, convert to acetate or HCl salts via ion-exchange chromatography, ensuring TFA content <1% . Use conductivity testing to monitor salt conversion efficiency.

Q. What characterization techniques are critical for validating the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Confirm maleimide (δ 6.7 ppm, vinyl protons) and PEG4-amine (δ 3.5–3.7 ppm, ethylene oxide units) .

- FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and maleimide C=O (~1700 cm⁻¹) .

- Elemental analysis : Verify nitrogen content consistent with the molecular formula (C₂₄H₄₂N₄O₁₂·C₂HF₃O₂) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the bioconjugation efficiency of this compound with thiol-containing biomolecules?

- Methodology :

- Kinetic analysis : Monitor maleimide-thiol reactions at pH 6.5–7.4 using UV-Vis (λ = 280–300 nm for maleimide consumption) .

- SDS-PAGE or SEC-HPLC : Quantify conjugation efficiency between the compound and proteins (e.g., antibodies) by comparing unmodified vs. conjugated molecular weights .

- Competitive assays : Compare with alternative linkers (e.g., NHS esters) to assess maleimide specificity under reducing conditions .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodology :

- Accelerated degradation studies : Incubate the compound at pH 2–9 and 4–37°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolysis (maleimide ring opening) or PEG chain oxidation .

- Dynamic light scattering (DLS) : Assess aggregation propensity in aqueous buffers, particularly at high concentrations (>10 mM) .

Q. What role does this compound play in PROTAC linker design, and how does PEG4 length influence ternary complex formation?

- Methodology :

- Structure-activity relationship (SAR) : Compare PROTACs with PEG4 vs. PEG2/PEG8 linkers using cellular degradation assays (e.g., Western blot for target protein levels) .

- Molecular dynamics simulations : Model PEG4 flexibility to optimize E3 ligase and target protein proximity .

Q. How can researchers mitigate solubility-reactivity trade-offs when using this compound in hydrophobic drug conjugation?

- Methodology :

- Co-solvent systems : Use DMSO or ethanol (10–20% v/v) to dissolve hydrophobic drugs while maintaining PEG4 hydration .

- Critical micelle concentration (CMC) analysis : Determine if PEG4 forms micelles that encapsulate hydrophobic moieties, reducing conjugation efficiency .

Q. What analytical approaches resolve contradictions in literature regarding the compound’s aggregation propensity?

- Methodology :

- Size-exclusion chromatography (SEC) : Quantify monomer vs. aggregate fractions under varying buffer conditions (e.g., PBS vs. Tris-HCl) .

- Cryo-TEM : Visualize nanoscale aggregates in aqueous solutions .

Q. How does this compound compare to branched PEG analogs in antibody-drug conjugate (ADC) applications?

- Methodology :

- Drug-to-antibody ratio (DAR) optimization : Compare linear PEG4 vs. branched PEG linkers using hydrophobic interaction chromatography (HIC) to assess payload uniformity .

- In vivo pharmacokinetics : Evaluate PEG4’s effect on ADC half-life in murine models vs. shorter/longer PEG chains .

Q. What strategies address batch-to-batch variability in PEG4 chain length during synthesis?

属性

IUPAC Name |

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWGVVGCWYBBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51F3N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。